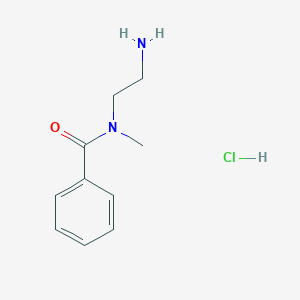

ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H28N4O4S and its molecular weight is 432.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) involved the microwave-assisted synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which are structurally related to the specified compound. These compounds, containing various nuclei like 1,3-oxazol(idin)e and 5-thioxo-1,2,4-triazole, among others, were synthesized starting from ethyl piperazine-1-carboxylate. The synthesized compounds were screened for their antimicrobial, antilipase, and antiurease activities, revealing good to moderate antimicrobial activity against tested microorganisms and notable antiurease and antilipase activities for certain derivatives (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis of Quinazolinone-based Derivatives as Dual Inhibitors

Riadi et al. (2021) described the efficient preparation of a new quinazolinone-based derivative, showcasing potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This compound also demonstrated significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).

Synthesis and Antibacterial Activity of Novel Compounds

Research by Sharma and Jain (2008) involved the synthesis and evaluation of N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates for antibacterial activity. These compounds were synthesized through the reaction of norfloxacin acid chloride with various alcohols, yielding esters that were further reacted with nicotinoyl chloride. The synthesized compounds displayed moderate to significant antibacterial activity against different strains of bacteria, indicating their potential as antibacterial agents (Sharma & Jain, 2008).

Photophysical Properties of Norfloxacin Derivatives

Cuquerella, Miranda, and Bosca (2006) studied the photophysical properties of norfloxacin (NFX) and its derivatives to understand the role of the free carboxylic acid and the nonprotonated piperazinyl group. The research provided insights into the singlet excited-state deactivation of NFX via intramolecular electron transfer, contributing to the understanding of the photostability and photodegradation mechanisms of fluoroquinolone antibiotics (Cuquerella, Miranda, & Bosca, 2006).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate' involves the reaction of 4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid with 6-bromohexanoyl chloride to form 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl chloride. This intermediate is then reacted with piperazine-1-carboxylic acid ethyl ester to form the final product.", "Starting Materials": [ "4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid", "6-bromohexanoyl chloride", "piperazine-1-carboxylic acid ethyl ester" ], "Reaction": [ "Step 1: 4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid is reacted with thionyl chloride to form 4-oxo-2-thioxo-1,2-dihydroquinazoline-3(4H)-yl chloride.", "Step 2: 6-bromohexanoyl chloride is added to the reaction mixture from step 1 and the mixture is heated to form 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl chloride.", "Step 3: Piperazine-1-carboxylic acid ethyl ester is added to the reaction mixture from step 2 and the mixture is heated to form the final product, 'ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate'." ] } | |

Número CAS |

422275-39-6 |

Fórmula molecular |

C21H28N4O4S |

Peso molecular |

432.54 |

Nombre IUPAC |

ethyl 4-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C21H28N4O4S/c1-2-29-21(28)24-14-12-23(13-15-24)18(26)10-4-3-7-11-25-19(27)16-8-5-6-9-17(16)22-20(25)30/h5-6,8-9H,2-4,7,10-15H2,1H3,(H,22,30) |

Clave InChI |

QTTBRELASSYDPP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N,6-trimethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2629854.png)

![Spiro[2,3-dihydrothiochromene-4,2'-oxirane]](/img/structure/B2629857.png)

![ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2629863.png)

![N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2629864.png)

![N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2629867.png)

![N-(2,5-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2629870.png)

![N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2629872.png)